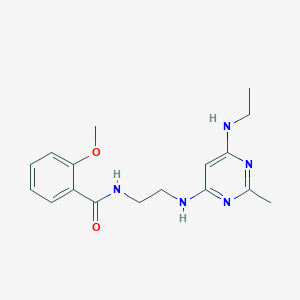

![molecular formula C7H13N3S2 B3012401 N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine CAS No. 338420-57-8](/img/structure/B3012401.png)

N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine, is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse biological activities and are often utilized in pharmaceutical chemistry for their antibacterial properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives can be complex, involving multiple steps and various reagents. In one study, the reaction of 3-dimethylamino-2,2-diphenyl-2H-azirine with N-sulfonylalkyamines led to the formation of 1,2,5-thiadiazoles. The use of N-carbonylsulfonylamines as reaction partners primarily resulted in 1,2,3-oxathiazoles, which could isomerize to thiadiazoles upon treatment with silica gel at room temperature . Another study described the synthesis of a related compound, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Sulfamethizole), which involved the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis . These studies highlight the intricate nature of thiadiazole synthesis and the potential for the formation of various by-products.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can influence the compound's reactivity and interaction with biological targets. In the first study, the X-ray molecular structure of a related oxathiazole derivative was determined, providing insights into the three-dimensional arrangement of atoms within the molecule . Such structural analyses are crucial for understanding the chemical behavior and potential biological activity of these compounds.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo a range of chemical reactions, depending on their substituents and reaction conditions. The formation of 1,2,5-thiadiazoles and 1,2,3-oxathiazoles, as well as their isomerization, demonstrates the reactivity of these compounds under different conditions . The potential for side reactions, such as the formation of impurities during the synthesis of Sulfamethizole, also indicates the need for careful control of reaction parameters to achieve the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for the compound's application in pharmaceuticals. The presence of the thiadiazole ring can confer stability and specificity in biological interactions, making these compounds valuable in drug design. However, the specific physical and chemical properties of this compound are not detailed in the provided papers .

Applications De Recherche Scientifique

Molecular Interactions in Different Solvents

One of the significant applications of compounds related to N,N-dimethyl-2-[(4-methyl-1,3,4-thiadiazol-5-yl)sulfanyl]-1-ethanamine involves the study of their molecular interactions in various solvents. For instance, the thermo-acoustical parameters of solutions containing related thiadiazole derivatives in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have been evaluated. These studies involve analyzing the density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters at different temperatures (Godhani, Mulani, & Mehta, 2019).

Synthesis of Heteroarylthioquinoline Derivatives

The synthesis and in vitro studies of 3-heteroarylthioquinoline derivatives, which are structurally related to N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine, have been conducted. These compounds, synthesized through Friedlander annulation, show significant in vitro antituberculosis activity and negligible cytotoxic effects against mouse fibroblasts (Chitra et al., 2011).

Photodynamic Therapy and Photosensitization

In the field of photodynamic therapy, certain derivatives of 1,3,4-thiadiazole, like this compound, have shown potential. Their photophysical and photochemical properties are useful for such therapy, especially in treating cancer. They exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Properties

The antibacterial and antifungal properties of thiadiazole derivatives, structurally similar to this compound, have been extensively researched. Such compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. This indicates their potential in developing new antimicrobial agents (Sych et al., 2019).

Potential in Antiviral Research

The relevance of thiadiazole derivatives in antiviral research, particularly against COVID-19, has been highlighted. These compounds have shown promising docking scores against COVID-19 main protease, suggesting their potential as antiviral agents (Rashdan et al., 2021).

Propriétés

IUPAC Name |

N,N-dimethyl-2-(4-methylthiadiazol-5-yl)sulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S2/c1-6-7(12-9-8-6)11-5-4-10(2)3/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLMXKMWIOAYBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

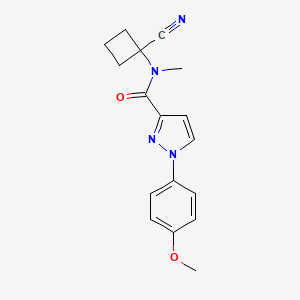

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)

![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)

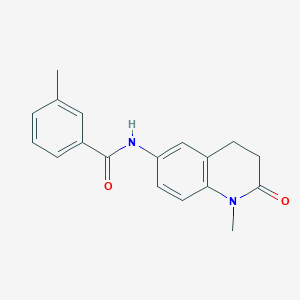

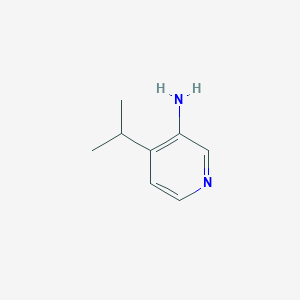

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)

![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)